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Compound of Interest

Compound Name: O-(2-Fluorobenzyl)hydroxylamine

CAS No.: 55418-27-4

Cat. No.: B1297792

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of O-(2-Fluorobenzyl)hydroxylamine
(CAS: 76329-19-2 for the HCl salt), a specialized alkoxyamine reagent. Distinguished by the

"alpha-effect," this molecule exhibits enhanced nucleophilicity compared to primary amines

while maintaining a lower basicity (

).

Its core utility lies in chemoselective oxime ligation—a reaction critical for synthesizing kinase

inhibitors (e.g., IDO1 pathway modulators), stabilizing peptide macrocycles, and analytical

derivatization. This guide details the physicochemical drivers of its reactivity, synthesis

protocols, and handling requirements, tailored for drug development and organic chemistry

professionals.

Part 1: Molecular Architecture & Physicochemical
Properties
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Structural Analysis
The molecule consists of a hydroxylamine core (

) ether-linked to a 2-fluorobenzyl moiety.

The Alpha-Effect: The defining feature of this moiety is the repulsion between the lone pair

on the nitrogen and the lone pair on the adjacent oxygen. This ground-state destabilization

raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing

nucleophilicity towards

hybridized electrophiles (carbonyls, nitriles) despite its low basicity.

The 2-Fluorobenzyl Group:

Electronic Effect: The fluorine atom at the ortho position exerts a strong inductive electron-

withdrawing effect (-I). This slightly lowers the

of the ammonium form compared to the non-fluorinated benzyl analog, making the free
base available at lower pH.

Steric & Metabolic Effect: The fluorine atom introduces steric bulk that can restrict rotation

in active sites (pharmacophore application) and blocks metabolic oxidation at the reactive

ortho position, a common clearance pathway for benzyl derivatives.

Quantitative Properties (Comparative Data)
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Property
O-(2-
Fluorobenzyl)hydro
xylamine

Benzylamine
(Reference)

Significance

Nucleophilicity (

)
High (Alpha-effect) Moderate

Rapid reaction with

electrophiles even at

low concentrations.

(Conjugate Acid) ~4.4 - 4.6 (Estimated) 9.3

Remains nucleophilic

(unprotonated) in

acidic buffers (pH 4–

5).

LogP (Lipophilicity) ~2.1 1.1

Fluorine increases

lipophilicity, aiding

membrane

permeability in drug

scaffolds.

N-O Bond Energy ~53 kcal/mol N/A

Weaker than C-C;

susceptible to specific

reductive cleavage.

Part 2: Reactivity Profile
Chemoselective Oxime Ligation
The most critical reaction of O-(2-Fluorobenzyl)hydroxylamine is its condensation with

aldehydes or ketones to form oxime ethers.

Mechanism: Nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by

proton transfer and dehydration.

Kinetics & pH Dependence: The reaction follows a bell-shaped pH rate profile.

Optimal pH (4.0 – 5.0): The carbonyl oxygen is protonated (activated), yet the

hydroxylamine remains largely unprotonated (reactive).

Low pH (< 3): The amine becomes protonated (
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), killing nucleophilicity.

High pH (> 7): The carbonyl is not activated, slowing the rate-determining step

(dehydration).

Mechanism Diagram (Oxime Formation)
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Caption: The reaction pathway for oxime ether formation. The alpha-effect drives the initial

attack, while acidic conditions catalyze the elimination of water.

N-O Bond Stability & Cleavage
While the N-O bond is stable under standard hydrolytic conditions (acid/base), it serves as a

"safety release" or metabolic handle under specific conditions:

Reductive Cleavage: Treatment with Zinc/Acetic acid, Samarium diiodide (

), or catalytic hydrogenation (

) cleaves the N-O bond, releasing the primary amine and the 2-fluorobenzyl alcohol.

Radical Scavenging: The moiety can intercept radical species, a property utilized in some

polymerization inhibitors.

Part 3: Experimental Protocols
Synthesis of O-(2-Fluorobenzyl)hydroxylamine HCl
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Rationale: Direct alkylation of hydroxylamine often leads to over-alkylation (N,N-dialkylation).

The Gabriel-Mitsunobu route is the industry standard for high purity.

Reagents: 2-Fluorobenzyl alcohol, N-Hydroxyphthalimide, Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Hydrazine hydrate.

Step-by-Step Protocol:

Coupling (Mitsunobu):

Dissolve 2-fluorobenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and

(1.1 eq) in dry THF under

.

Cool to 0°C. Dropwise add DIAD (1.1 eq).

Stir at room temperature for 12 hours. Monitor by TLC (disappearance of alcohol).

Result: N-(2-fluorobenzyloxy)phthalimide intermediate.

Deprotection (Hydrazinolysis):

Suspend the intermediate in Ethanol.

Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. A white precipitate

(phthalhydrazide) will form.

Cool, filter off the solid, and concentrate the filtrate.

Salt Formation:

Dissolve the residue in

or EtOAc.

Add 4M HCl in Dioxane dropwise.
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Filter the white crystalline solid (O-(2-Fluorobenzyl)hydroxylamine HCl).

General Oxime Ligation Protocol
Application: Derivatization of a ketone drug intermediate.

Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer adjusted to pH 4.5 with Acetic

Acid.

Reaction: Dissolve the ketone (1.0 eq) in Methanol/Buffer (1:1 v/v).

Addition: Add O-(2-Fluorobenzyl)hydroxylamine HCl (1.2 – 1.5 eq).

Incubation: Stir at 25°C – 40°C.

Validation: Monitor by HPLC. The oxime product usually elutes later (more lipophilic) than

the ketone.

Workup: Neutralize with saturated

, extract with DCM, and dry over

.

Part 4: Safety & Handling (E-E-A-T)
Toxicology Warning
Hydroxylamine derivatives are Type II toxins affecting the blood.

Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to

methemoglobin, reducing oxygen transport.

Mutagenicity: Many alkoxyamines show positive results in Ames tests due to DNA

interaction. Handle as a potential mutagen.

Handling Precautions
Engineering Controls: Always handle in a fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Storage: Store the HCl salt in a desiccator at 4°C. Free bases are unstable and prone to

oxidation/decomposition; always generate the free base in situ or store as the salt.

References
BenchChem. (2025).[1] O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview for

Researchers. Retrieved from

Jencks, W. P., & Carriuolo, J. (1960).[2] Reactivity of Nucleophilic Reagents toward Esters.

Journal of the American Chemical Society. (Foundational text on the Alpha-Effect).

Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Product

Sheet. Retrieved from

GuideChem. (2024). Hydroxylamine Hydrochloride Synthesis and Preparation. Retrieved

from

National Institutes of Health (NIH). (2023). Recent Advances in N-O Bond Cleavage of

Oximes and Hydroxylamines. PubMed Central. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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